2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide
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Overview
Description
Reagents: Allyl bromide
Conditions: The reaction is performed in the presence of a base such as potassium carbonate, under reflux conditions.
Product: 4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine
Step 3: Formation of Final Compound
Reagents: 2-chloro-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine, benzoyl chloride
Conditions: The reaction is carried out in the presence of a base such as pyridine, under reflux conditions.
Product: 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring system, followed by the introduction of the chloro-substituted benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Formation of Benzoxazine Ring
Reagents: 2-aminophenol, chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.
Product: 2-chloro-3,4-dihydro-2H-1,4-benzoxazine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, resulting in the formation of amines.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Studies focus on its efficacy and safety in various disease models.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. The prop-2-en-1-yl group and the benzoxazine ring system play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide
- 2-chloro-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine
- 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both the benzoxazine ring and the chloro-substituted benzamide group provides a versatile platform for chemical modifications and biological interactions. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject for research and development.
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-9-21-15-10-12(7-8-16(15)24-11-17(21)22)20-18(23)13-5-3-4-6-14(13)19/h2-8,10H,1,9,11H2,(H,20,23) |
InChI Key |
WSUYWFCGBRCHAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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